molecular formula C16H9NO6 B5049012 Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cat. No.: B5049012
M. Wt: 311.24 g/mol
InChI Key: VPJKUUMZIGTZRL-UHFFFAOYSA-N
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Description

Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its nitro and ester functional groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 1-nitro-9,10-dioxoanthracene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c1-23-16(20)11-7-6-10-12(13(11)17(21)22)15(19)9-5-3-2-4-8(9)14(10)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJKUUMZIGTZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the nitration of anthraquinone derivatives followed by esterification. One common method includes the nitration of 9,10-anthraquinone with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting nitroanthraquinone is then esterified using methanol and a suitable catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Methyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate.

    Substitution: Various substituted anthraquinone derivatives.

    Ester Hydrolysis: 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and methanol.

Scientific Research Applications

Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives. It is also employed in studies involving electron transfer and redox reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions may lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

  • Methyl 3-methoxy-1-methyl-9,10-dioxo-8-(beta-D-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate
  • Methyl 8-hydroxy-4,7-dimethoxy-1-methyl-9,10-dioxo-3-(beta-D-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate

Comparison: Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. In contrast, other similar compounds may have different substituents, such as methoxy or hydroxy groups, which influence their chemical behavior and applications .

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